

Navigating the Kinome: A Technical Guide to ATR Kinase Selectivity

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Compound of Interest		
Compound Name:	RQ-00311651	
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Disclaimer: Information regarding a specific compound designated "**RQ-00311651**" is not publicly available within the searched scientific literature. This guide therefore provides a comprehensive overview of the methodologies and selectivity profiles of well-characterized Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, Ceralasertib (AZD6738) and Berzosertib (M6620, VE-822), to serve as a representative technical resource. The principles and protocols described herein are applicable to the investigation of any novel ATR inhibitor.

Introduction: The Critical Role of ATR in Genomic Integrity

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a crucial signaling network for maintaining genomic stability.[1][2] ATR is activated in response to a broad range of DNA damage and replication problems, particularly at stalled replication forks where single-stranded DNA (ssDNA) is exposed.[3][4] Once activated, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][5] Many cancer cells exhibit a heightened reliance on the ATR pathway for survival due to increased replication stress, making ATR a compelling therapeutic target.[1] ATR inhibitors can exploit this dependency, often leading to synthetic lethality in tumors with defects in other DNA repair pathways, such as those involving ATM or p53.[6]



This technical guide provides an in-depth look at the selectivity profile of ATR inhibitors, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the evaluation of novel compounds targeting this critical kinase.

Data Presentation: Kinase Selectivity Profiles

The selectivity of an inhibitor is paramount to its therapeutic potential, minimizing off-target effects and maximizing the therapeutic window. The following tables summarize the inhibitory activity of two well-characterized ATR inhibitors, Ceralasertib and Berzosertib, against ATR and other closely related kinases in the Phosphoinositide 3-kinase-related kinase (PIKK) family.

Table 1: Biochemical Inhibitory Potency of Ceralasertib (AZD6738)

Kinase Target	Assay Type	IC50 / Ki (nM)	Fold Selectivity vs. ATR
ATR	Kinase Assay	1[7][8]	-
ATM	Cellular Assay	>5000[9]	>5000x
DNA-PK	Cellular Assay	>5000[9]	>5000x
mTOR	Cellular Assay	5700[10][11]	5700x

Table 2: Biochemical Inhibitory Potency of Berzosertib (M6620/VE-822) and its analog VE-821



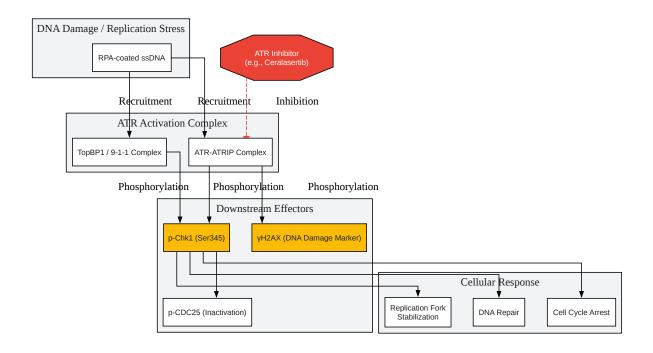
Kinase Target	Assay Type	IC50 / Ki (nM)	Fold Selectivity vs. ATR
ATR	Kinase Assay (VE- 821)	13 (Ki)[1][3]	-
ATR	Cellular Assay (VE- 822)	19[12]	-
ATM	Kinase Assay (VE- 821)	16000 (Ki)[1][3]	~1230x
DNA-PK	Kinase Assay (VE- 821)	2200 (Ki)[1][3]	~169x
mTOR	Kinase Assay (VE- 821)	>1000 (Ki)	>77x
РІЗКу	Kinase Assay (VE- 821)	3900 (Ki)[1][3]	~300x

Note: Data for Berzosertib's direct off-target inhibition is often presented using its close analog, VE-821. Both compounds are potent and selective ATR inhibitors.[13][14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, rendered using Graphviz, illustrate the ATR signaling pathway and the workflows for characterizing a novel ATR inhibitor.

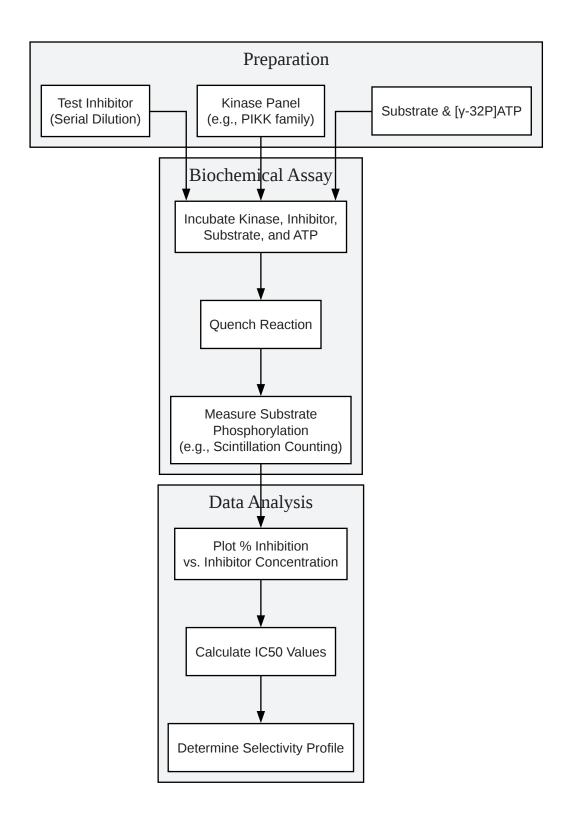




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ATR Signaling Pathway and Point of Inhibition.

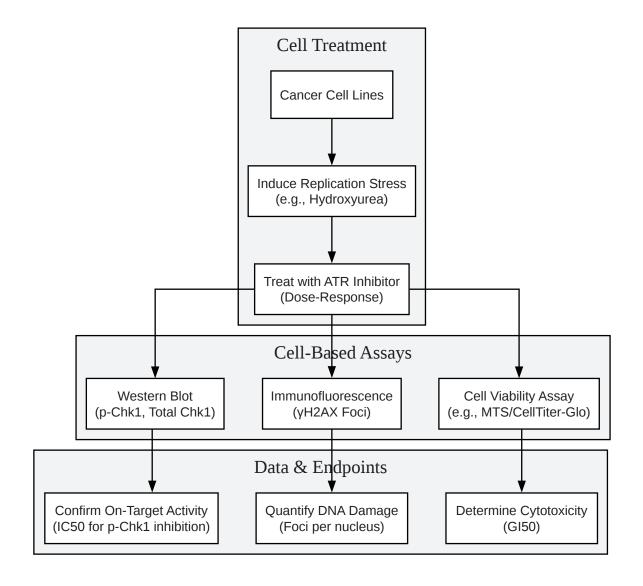




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Workflow for Biochemical Kinase Selectivity Profiling.





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